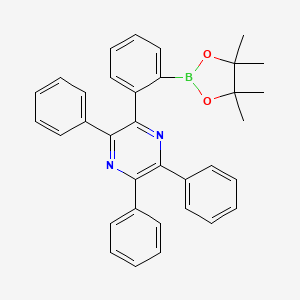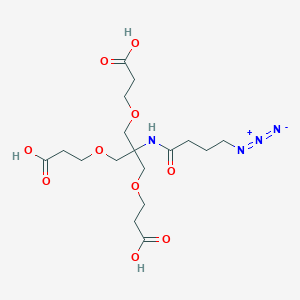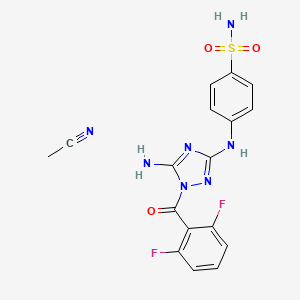![molecular formula C7H6N4O2 B13713703 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a nitro group at the 6th position and a methyl group at the 8th position imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method employs the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalyst-free and eco-friendly methods. Microwave-mediated synthesis is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The compound is highly electrophilic due to the presence of the nitro group, making it reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as indoles and 1,3-dicarbonyl compounds. Reactions are typically carried out under mild conditions without the need for bases .
Major Products: The major products formed from reactions with this compound include stable nucleophilic addition products and new derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine .
Scientific Research Applications
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and exhibits various other biological activities . The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
- 4,6-Dinitrobenzotriazole
- 1,2,4-Triazolo[1,5-a]pyrimidine
Comparison: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and biological properties. Compared to its structural isomers, such as 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine, it exhibits higher thermal stability and reactivity . The compound’s unique structure makes it a valuable candidate for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3 |
InChI Key |
SCZNSXNPGZHEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


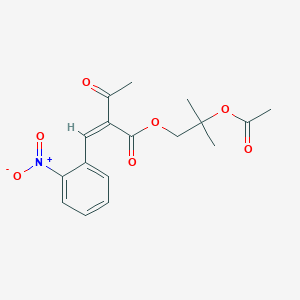

![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
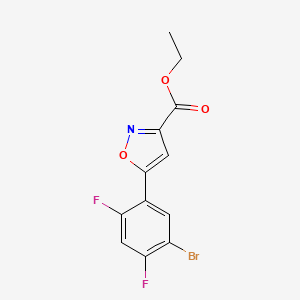
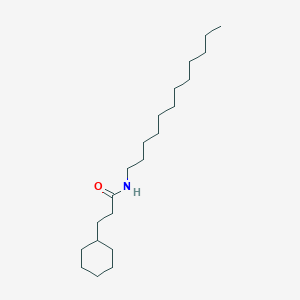

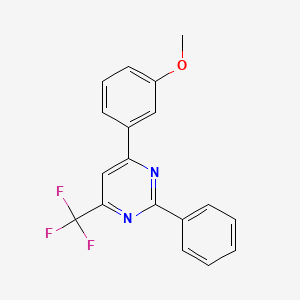

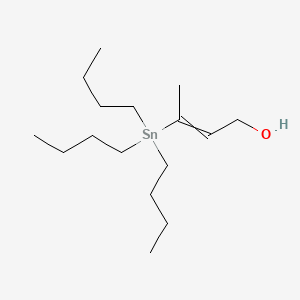
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
